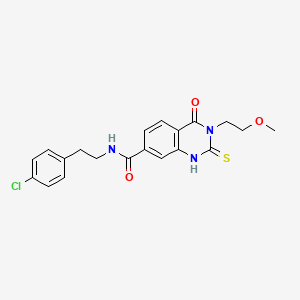![molecular formula C20H12Cl2N2O3S2 B2988996 2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole CAS No. 477869-58-2](/img/structure/B2988996.png)
2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its formula, but without specific data or context, it’s difficult to provide an accurate analysis .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it’s used. Without specific information, it’s challenging to provide an accurate analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds .
Scientific Research Applications
High-Performance Polymeric Materials
Polyimides synthesized from thiophenyl-substituted benzidines, including similar sulfur-containing compounds, have demonstrated high refractive indices, small birefringences, and good thermomechanical stabilities. These materials, characterized by their transparency and colorlessness, are relevant for advanced optoelectronic applications due to their optical and mechanical properties (Tapaswi et al., 2015).
Antimicrobial Agents
Benzothiazole derivatives have been explored for their antimicrobial properties. For instance, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives were synthesized and showed notable antimicrobial activity against various bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Chawla, 2016).
Antifolate Inhibitors for Cancer Therapy
Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, compounds structurally related to benzothiazoles, has shown that they can act as nonclassical antifolate inhibitors of thymidylate synthase, offering a potential pathway for antitumor and antibacterial therapy (Gangjee et al., 1996).
Antimycobacterial Activity
Certain benzazole derivatives, including benzothiazoles, have been evaluated for their in vitro antimycobacterial activity, particularly against Mycobacterium tuberculosis. Compounds with nitro groups or a thioamide group exhibited appreciable activity, especially against non-tuberculous strains, pointing to their potential in treating mycobacterial infections (Kočí et al., 2002).
Synthesis of Heterocyclic Compounds
The chemical reactivity of sulfur and nitrogen-containing compounds, similar to the one inquired, has been leveraged in synthesizing various heterocyclic structures, which are essential in pharmaceutical chemistry for creating compounds with potential biological activity (Hope & Wiles, 1966).
Mechanism of Action
Target of Action
The primary target of this compound is related to the fatty acid synthesis pathway . It catalyzes the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein], an essential step in the fatty acid elongation cycle of the FAS-II pathway . It shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .
Mode of Action
The compound acts as a synthetic auxin , a type of plant hormone . It induces uncontrolled growth in susceptible plants, leading to their eventual death . It is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway . By interacting with the enzymes involved in this pathway, it disrupts the normal growth and development of the plant. The downstream effects include uncontrolled cell division and damage to vascular tissue .
Pharmacokinetics
It is known that similar compounds are absorbed through the leaves and translocated to the meristems of the plant . The impact on bioavailability would depend on factors such as the plant’s metabolic rate, the compound’s stability, and environmental conditions.
Result of Action
The result of the compound’s action is the death of susceptible plants . By inducing uncontrolled growth, the compound disrupts normal plant development, leading to the plant’s eventual death . This makes it effective as a herbicide, particularly against broadleaf weeds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil composition, temperature, and moisture levels can affect the compound’s absorption, distribution, and overall effectiveness. Additionally, the compound’s volatility and potential for leaching can be influenced by environmental conditions . These factors should be considered when using this compound as a herbicide.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(2,4-dichlorophenoxy)methyl]-2-nitrophenyl]sulfanyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3S2/c21-13-6-7-17(14(22)10-13)27-11-12-5-8-19(16(9-12)24(25)26)29-20-23-15-3-1-2-4-18(15)28-20/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUOATIHVIYJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

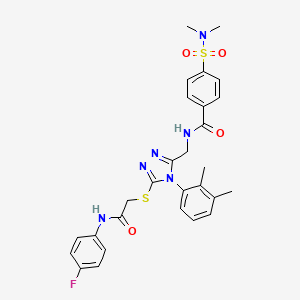
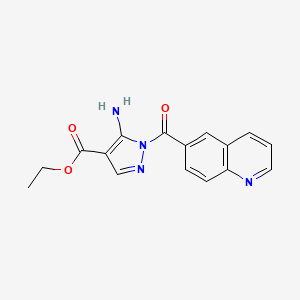
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2988916.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988918.png)
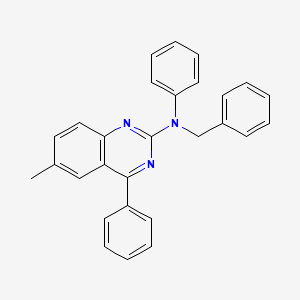

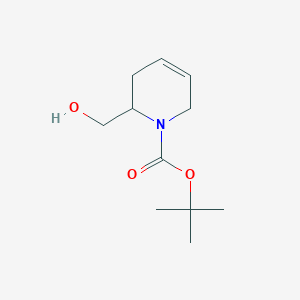
![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2988925.png)
![6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2988926.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)
